1-[Bis(4-fluorophenyl)methyl]piperazine

Catalog No.
S601625
CAS No.
27469-60-9
M.F
C17H18F2N2
M. Wt
288.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[Bis(4-fluorophenyl)methyl]piperazine

CAS Number

27469-60-9

Product Name

1-[Bis(4-fluorophenyl)methyl]piperazine

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine

Molecular Formula

C17H18F2N2

Molecular Weight

288.33 g/mol

InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Synonyms

1-[Bis(p-fluorophenyl)methyl]piperazine; 1-(Di-p-fluorobenzhydryl)piperazine; 1-[Bis(4-fluorophenyl)methyl]piperazine; 4-[Bis(4-fluorophenyl)methyl]piperazine; N-(4,4’-Difluorobenzhydryl)piperazine; N-(Bis(4-fluorophenyl)methyl)piperazine; R 19352; T

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

1-[Bis(4-fluorophenyl)methyl]piperazine, also known as 4,4'-difluorobenzhydryl piperazine, has the chemical formula C17H18F2N2 and a molecular weight of 288.34 g/mol. It features a piperazine ring connected to a diphenylmethane structure with fluorine atoms at the para positions of the phenyl rings . The compound appears as a light yellow powder with a melting point ranging from 89 °C to 94 °C .

1-[Bis(4-fluorophenyl)methyl]piperazine itself does not have a known mechanism of action in biological systems. It serves as a precursor for the synthesis of other drugs, whose specific mechanisms of action would depend on their individual structures and targets.

For instance, some diphenylpiperazine derivatives derived from this building block act as calcium channel blockers, impacting the regulation of calcium ions in cells [].

Medicinal Chemistry:

1-[Bis(4-fluorophenyl)methyl]piperazine (also known as 1-(4,4′-Difluorobenzhydryl)piperazine) is a chemical compound that has been investigated for its potential medicinal properties. Studies have shown that it exhibits a variety of pharmacological activities, including:

  • Antidepressant activity: Some studies suggest that 1-[Bis(4-fluorophenyl)methyl]piperazine may have antidepressant effects. However, further research is needed to confirm these findings and determine its mechanism of action.
  • Serotonin receptor modulation: The compound has been shown to interact with serotonin receptors, which are involved in various physiological processes, including mood regulation.

Neuroscience Research:

1-[Bis(4-fluorophenyl)methyl]piperazine has also been used as a research tool in neuroscience to study the function of serotonin receptors and their role in various neurological disorders.

  • Ligand for 5-HT receptors: The compound can act as a ligand for certain subtypes of serotonin receptors, particularly the 5-HT2B receptor, making it valuable for studying the function of these receptors in the brain [].
Typical for piperazine derivatives. Notably, it can undergo nucleophilic substitutions and coupling reactions to form more complex structures. For instance, it has been used in the synthesis of piperazinylacetamides and other derivatives with potential anticancer properties . The compound is also involved in the synthesis of calcium channel blockers like flunarizine and lomerizine, which are used clinically for treating migraines .

The biological activity of 1-[bis(4-fluorophenyl)methyl]piperazine is noteworthy due to its presence in several pharmacologically active compounds. It is recognized as a human metabolite of flunarizine and exhibits properties such as calcium channel blocking activity. This mechanism makes it relevant in treating conditions like migraines and other neurological disorders . Additionally, derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating its potential in oncology .

The synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine typically involves straightforward methods using readily available starting materials. Common approaches include:

  • Nucleophilic Substitution: Reacting piperazine with bis(4-fluorophenyl)methanol under basic conditions.
  • Coupling Reactions: Employing aryl halides in combination with piperazine to yield various derivatives .
  • Modification Techniques: Adjustments in reaction conditions can lead to different derivatives with altered biological activities.

This compound serves as an important intermediate in medicinal chemistry. Its applications include:

  • Drug Development: Utilized in synthesizing active pharmaceutical ingredients (APIs) for various therapeutic areas.
  • Research: Employed in studies focusing on piperazine derivatives for their potential pharmacological effects .

Interaction studies involving 1-[bis(4-fluorophenyl)methyl]piperazine have shown that it can interact with various biological targets. For example, its derivatives have been evaluated for their binding affinities to calcium channels and other receptors implicated in neurological functions. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of compounds derived from this structure .

1-[Bis(4-fluorophenyl)methyl]piperazine shares structural similarities with several other piperazine derivatives. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
FlunarizineC22H26F2N2Calcium channel blocker used for migraines
LomerizineC21H24F2N2Similar mechanism as flunarizine; used for migraines
1-(4-Fluorobenzhydryl)piperazineC17H18F2N2A simpler derivative lacking additional phenyl groups
1-(4-Methoxybenzhydryl)piperazineC18H22N2OContains methoxy group instead of fluorine

These compounds highlight the versatility and importance of the piperazine scaffold in drug discovery. Each derivative exhibits unique pharmacological properties that can be tailored for specific therapeutic applications.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (89.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

27469-60-9

Wikipedia

4,4'-Difluorobenzhydrylpiperazine

Dates

Modify: 2023-08-15

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